molecular formula C5H4N4S2 B14201008 5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid CAS No. 828245-50-7

5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid

Katalognummer: B14201008
CAS-Nummer: 828245-50-7
Molekulargewicht: 184.2 g/mol
InChI-Schlüssel: UYXHZPWJNFAHTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that contains a pyrazole ring with amino, cyano, and carbodithioic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbodithioic acid typically involves multi-component reactions (MCRs). One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various catalysts such as alumina-silica-supported manganese dioxide (MnO₂) in water, yielding the desired product in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of heterogeneous catalysts are often employed to ensure efficient and environmentally friendly synthesis processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbodithioic acid involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the carbodithioic acid group.

    4-Cyanopyrazole: Contains a cyano group but lacks the amino and carbodithioic acid groups.

Uniqueness

5-Amino-4-cyano-1H-pyrazole-1-carbodithioic acid is unique due to the presence of both amino and carbodithioic acid functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

828245-50-7

Molekularformel

C5H4N4S2

Molekulargewicht

184.2 g/mol

IUPAC-Name

5-amino-4-cyanopyrazole-1-carbodithioic acid

InChI

InChI=1S/C5H4N4S2/c6-1-3-2-8-9(4(3)7)5(10)11/h2H,7H2,(H,10,11)

InChI-Schlüssel

UYXHZPWJNFAHTK-UHFFFAOYSA-N

Kanonische SMILES

C1=NN(C(=C1C#N)N)C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.